REACTION_CXSMILES
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[N+:1]([C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-])=O)[C:5]=1[CH3:14])([O-:3])=[O:2].C(O)=O>[Pd].C(N(CC)CC)C.C(OCC)(=O)C>[CH3:14][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[C:9]([CH3:10])[CH:8]=[CH:7][C:6]=1[NH2:11]
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Name
|
|
Quantity
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11.2 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(=CC=C1C)[N+](=O)[O-])C
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Name
|
|
Quantity
|
620 mg
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Type
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catalyst
|
Smiles
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[Pd]
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Name
|
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Quantity
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9.25 mL
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Type
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reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
36 mL
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated to reflux
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
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Details
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at reflux for an additional 15 min
|
Duration
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15 min
|
Type
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FILTRATION
|
Details
|
filtered through celite
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Type
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WASH
|
Details
|
The filtrate was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
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CUSTOM
|
Details
|
afforded 9.51 g as a yellow solid
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Name
|
|
Type
|
|
Smiles
|
CC1=C(N)C=CC(=C1[N+](=O)[O-])C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |